5-Chloro-1-indanone serves as a valuable building block in organic synthesis due to its reactive functionality and readily available chlorine atom.
Research has been conducted to characterize the physical properties of 5-chloro-1-indanone, providing insights into its behavior and potential applications.
5-Chloro-1-indanone is an organic compound with the molecular formula and a molecular weight of approximately 166.6 g/mol. It is characterized as a light beige to beige solid, exhibiting a melting point range of 94-98 °C and a boiling point of 124-125 °C at reduced pressure (3 mmHg) . This compound belongs to the class of 5-halo-1-indanones and has a stable triclinic crystal structure, with notable intermolecular forces including C-H...O, C-H...π, CO...Cl, and π...π interactions .
While specific toxicity data for 5-chloro-1-indanone might be limited, it is essential to handle it with caution due to its potential hazards:
The biological activities of 5-chloro-1-indanone are noteworthy, especially in the context of medicinal chemistry. It serves as an important intermediate for synthesizing various pharmaceuticals, including anticonvulsants and anticholinergics. Additionally, it has shown potential activity against solid tumors, making it relevant for cancer research . Its derivatives have been explored for their efficacy in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Several methods exist for synthesizing 5-chloro-1-indanone:
5-Chloro-1-indanone finds applications across various fields:
Interaction studies involving 5-chloro-1-indanone focus primarily on its pharmacological effects and mechanisms of action. Research has indicated that its derivatives can interact with various biological targets, influencing neurotransmitter systems and potentially offering therapeutic benefits against conditions like epilepsy and certain cancers .
Several compounds share structural similarities with 5-chloro-1-indanone. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Notable Features |
---|---|---|---|
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one | 938-35-2 | 1.00 | Contains a methyl group at position 4; structurally similar. |
5,6-Dichloro-2,3-dihydro-1H-inden-1-one | 68755-31-7 | 0.98 | Contains two chlorine atoms; potential increased reactivity. |
6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one | 628732-10-5 | 0.98 | Methyl substitution at position 7; alters biological activity. |
6-Chloro-3,4-dihydronaphthalen-1(2H)-one | 26673-31-4 | 0.95 | Different ring structure; may exhibit distinct properties. |
7-Chloro-3,4-dihydronaphthalen-1(2H)-one | 26673-32-5 | 0.95 | Similar to above but with chlorine at position 7; varied applications. |
The uniqueness of 5-chloro-1-indanone lies in its specific chlorine substitution pattern and its role as an intermediate in both pharmaceutical and agricultural applications, distinguishing it from other similar compounds that may not possess identical functional properties or synthetic utility .
Irritant